(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
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Description
(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C23H19N3O5 and its molecular weight is 417.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to (Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide involve the development of novel compounds through various chemical reactions. These compounds are characterized using techniques such as NMR, IR, mass spectroscopy, and sometimes X-ray crystallography, which provide insights into their structural features and potential reactivity patterns. Studies have reported the synthesis of pyridine and pyrazole derivatives, showcasing the versatility of these compounds in generating a wide range of bioactive molecules (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Anticancer Activity
One of the most notable applications is in the field of anticancer research. Compounds derived from or structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain pyridine-3-carbonitrile derivatives have demonstrated potent cytotoxicity against human breast cancer MCF-7 and MDA-MB-231 cell lines, suggesting their potential as anticancer agents. These findings were further supported by molecular docking experiments, indicating the compounds' ability to interact with cancer-related targets (Mansour et al., 2021).
Antimicrobial Activity
Another significant area of application is in antimicrobial research, where derivatives have been screened for their activity against various bacterial and fungal strains. The antimicrobial evaluation of these compounds reveals their potential as therapeutic agents in combating microbial infections. The structure-activity relationship studies help in understanding the molecular features essential for antimicrobial efficacy, guiding the design of more potent derivatives (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Antioxidant Activity
The evaluation of antioxidant properties is also a crucial research direction for these compounds. Antioxidant activity is significant for preventing oxidative stress-related diseases, and studies have shown that certain derivatives exhibit potent antioxidant activities. This suggests their potential use in developing therapeutic agents for diseases where oxidative stress plays a critical role (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Properties
IUPAC Name |
N'-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-1-benzyl-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c27-21(10-7-16-6-9-19-20(12-16)31-15-30-19)24-25-23(29)18-8-11-22(28)26(14-18)13-17-4-2-1-3-5-17/h1-12,14H,13,15H2,(H,24,27)(H,25,29)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWXWXNRPUCKQF-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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